Lipophilicity Advantage: Methyl Ester (CAS 726174-52-3) Demonstrates Higher LogP vs. Carboxylic Acid Analog (CAS 69716-04-7)
The methyl ester derivative (CAS 726174-52-3) is chemically differentiated from its parent carboxylic acid (CAS 69716-04-7) by a quantifiably higher computed lipophilicity, a key determinant in membrane permeability and prodrug strategy . The methyl ester has a reported LogP of 1.68, while the parent acid has a lower computed XLogP3 of 1.4 [1]. This difference of +0.28 LogP units corresponds to an approximate 1.9-fold increase in predicted partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.68 (LogP) |
| Comparator Or Baseline | 1.4 (XLogP3) for 2-(6-hydroxybenzofuran-3-yl)acetic acid (CAS 69716-04-7) |
| Quantified Difference | +0.28 LogP units (~1.9-fold increase in predicted partition coefficient) |
| Conditions | Computed values from ChemSrc and PubChem databases |
Why This Matters
This quantifiable lipophilicity difference directly informs the selection of the methyl ester for applications requiring improved passive membrane diffusion or for use as a prodrug of the carboxylic acid.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2110915, 2-(6-Hydroxy-1-benzofuran-3-yl)acetic acid. (Accessed 2025). View Source
